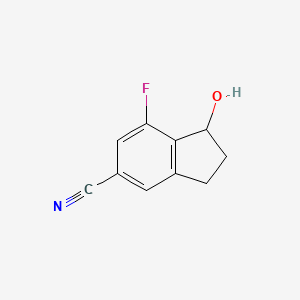
7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile is a synthetic organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a fluoro group, a hydroxyl group, and a carbonitrile group attached to the indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene core structure.
Fluorination: Introduction of the fluoro group at the 7th position of the indene ring is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Hydroxylation: The hydroxyl group is introduced at the 1st position through hydroxylation reactions using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Carbonitrile Formation: The carbonitrile group is introduced at the 5th position using cyanation reactions with reagents such as sodium cyanide (NaCN) or copper(I) cyanide (CuCN).
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilization of batch reactors for controlled addition of reagents and monitoring of reaction parameters.
Purification: Purification of the final product through techniques such as recrystallization, column chromatography, or distillation.
Quality Control: Implementation of quality control measures to ensure the consistency and quality of the produced compound.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, H2/Pd-C
Substitution: NaOCH3, KOtBu
Major Products Formed
Oxidation: Formation of 7-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile
Reduction: Formation of 7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-amine
Substitution: Formation of various substituted indene derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a precursor in the development of novel pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: The compound may modulate signaling pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid
- 7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-methyl
- 7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-ethyl
Uniqueness
7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H8FNO |
|---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
7-fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile |
InChI |
InChI=1S/C10H8FNO/c11-8-4-6(5-12)3-7-1-2-9(13)10(7)8/h3-4,9,13H,1-2H2 |
InChI Key |
OJEKWARNDAECMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1O)C(=CC(=C2)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















